molecular formula C11H9ClF3N3O3 B2969375 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid CAS No. 339110-32-6

4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid

Cat. No.: B2969375
CAS No.: 339110-32-6
M. Wt: 323.66
InChI Key: UEGNBVXJPZMWGN-NSCUHMNNSA-N
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Description

4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid is a specialized chemical reagent designed for advanced research applications. This compound features a unique molecular architecture combining a substituted pyridine ring with a hydrazino-butenoic acid chain, creating potential for diverse scientific investigations. The 3-chloro-5-(trifluoromethyl)pyridinyl moiety present in this compound is recognized in scientific literature as a privileged structure in agrochemical and pharmaceutical research, appearing in compounds with documented biological activity . Researchers are exploring this compound's potential mechanism of action and applications across multiple fields. The structural similarity to biologically active pyridine derivatives suggests possible utility as a molecular scaffold for investigating enzyme inhibition pathways, cellular transport mechanisms, or receptor-ligand interactions . The compound's distinct chemical features may enable investigation of novel biological targets or serve as a key intermediate in synthetic chemistry programs aimed at developing new research tools. This reagent offers particular value for medicinal chemistry and chemical biology research, where its functional groups provide opportunities for structural modification and structure-activity relationship studies. Scientists are examining its potential research applications in cellular processes, metabolic pathways, and targeted biological effects, building on established research involving related pyridine-containing compounds . The compound is provided exclusively for laboratory research purposes to enable scientific discovery and experimental investigation.

Properties

IUPAC Name

(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O3/c1-18(17-8(19)2-3-9(20)21)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3,(H,17,19)(H,20,21)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGNBVXJPZMWGN-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid typically involves multi-step organic synthesis:

  • Formation of the chlorinated pyridine: : Starting from 3-chloro-5-(trifluoromethyl)pyridine, typically synthesized through chlorination and trifluoromethylation of pyridine.

  • N-Methylation: : Introducing a methyl group onto the hydrazine moiety, usually achieved through methylation reactions.

  • Condensation with Butenoic Acid: : This step involves condensation reactions to attach the butenoic acid group.

  • Purification: : Purification is typically achieved through crystallization, recrystallization, or chromatography.

Industrial Production Methods

On an industrial scale, the production might involve batch or continuous flow processes with optimizations for yield and purity. Key considerations include controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound is versatile and can participate in various types of chemical reactions, such as:

  • Oxidation: : Can undergo oxidation at specific sites, potentially forming more complex oxidized derivatives.

  • Reduction: : Reduction reactions may target the pyridine ring or the butenoic acid group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring and hydrazine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents might include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Reagents can vary widely, from halogenating agents to nucleophiles like amines or alcohols.

Major Products

Major products formed from these reactions depend on the specific pathways and conditions but can include modified derivatives with altered functional groups or enhanced reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for designing new organic molecules with potential utility in materials science or catalysis.

Biology

In biological research, the compound may be studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.

Medicine

Its structural complexity makes it a candidate for pharmacological evaluation, investigating its potential as a therapeutic agent targeting specific biochemical pathways.

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, influencing their activity.

  • Pathways Involved: : The interaction with molecular targets can modulate specific biochemical pathways, potentially leading to therapeutic effects in medical applications or altered reactivity in chemical processes.

Comparison with Similar Compounds

Haloxyfop and Derivatives

Haloxyfop (2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, CAS 69806-34-4) is a widely used herbicide. Key comparisons:

  • Structural Differences: Haloxyfop uses a phenoxy-propanoic acid backbone with an ether linkage to the pyridine ring, whereas the target compound employs a butenoic acid backbone and a methylhydrazino bridge . The trifluoromethyl group is retained in both, enhancing resistance to degradation.
  • Functional Properties: Haloxyfop inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis in grasses. The target compound’s hydrazine group may interact with different enzymatic targets, such as hydrolases or oxidoreductases. Haloxyfop’s ester derivatives (e.g., haloxyfop-etotyl) were banned due to carcinogenicity in animal studies . The target compound’s safety profile remains unstudied but warrants caution due to structural similarities.

Table 1: Haloxyfop vs. Target Compound

Property Haloxyfop Target Compound
Backbone Propanoic acid Butenoic acid
Linker Ether (-O-) Methylhydrazino (-NH-N(CH3)-)
Molecular Formula C15H11ClF3NO4 ~C11H10ClF3N3O3 (estimated)
Mode of Action ACCase inhibition Undetermined (potential enzyme inhibition)
Regulatory Status Banned esters (e.g., haloxyfop-etotyl) No data available

Fluazifop and Related Pyridine Derivatives

Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) shares the pyridine core and phenoxy-propanoic acid structure with Haloxyfop. Comparisons:

  • Structural Similarities : Both Fluazifop and the target compound include the trifluoromethyl-pyridine motif, but Fluazifop lacks the hydrazine group, relying instead on ether linkages for activity .

Benzohydrazide Analogs

4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide (CAS 1022251-81-5) features a benzohydrazide group instead of butenoic acid. Key differences:

  • Functional Groups : The benzohydrazide structure may enhance lipid solubility compared to the target compound’s acidic backbone, affecting cellular uptake and persistence .
  • Applications : Benzohydrazides are often used as intermediates in pesticide synthesis, suggesting the target compound could serve a similar role.

Environmental and Toxicological Considerations

  • The trifluoromethyl group in both Haloxyfop and the target compound resists metabolic breakdown, raising concerns about environmental persistence .
  • Hydrazine derivatives are often associated with genotoxicity; thus, the target compound’s methylhydrazino group necessitates rigorous toxicity testing .

Biological Activity

The compound 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12H10ClF3N3O3
  • Molecular Weight: 327.68 g/mol

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which plays a crucial role in post-translational modifications essential for bacterial viability and virulence .

Target Enzyme: Phosphopantetheinyl Transferase

PPTases are critical for the modification of carrier proteins involved in fatty acid synthesis and other metabolic pathways. By inhibiting this enzyme, the compound disrupts bacterial growth and metabolism, making it a potential candidate for antibacterial applications.

Pharmacological Effects

Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's selective inhibition of bacterial PPTases without affecting human orthologues suggests a promising therapeutic window for treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antibacterial Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of Bacillus subtilis at sublethal doses, leading to reduced production of Sfp-PPTase-dependent metabolites .
  • Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is harmful if ingested or inhaled, it shows a lower cytotoxicity profile in human cell lines compared to its antibacterial effects on bacteria .
  • Synthetic Routes : The synthesis of this compound typically involves multi-step organic reactions, with variations in conditions yielding different derivatives with potentially enhanced biological activities .

Data Summary Table

Property Value
IUPAC NameThis compound
Molecular FormulaC12H10ClF3N3O3
Molecular Weight327.68 g/mol
Target EnzymePhosphopantetheinyl Transferase
Antibacterial ActivityEffective against MRSA
Toxicity ProfileHarmful if ingested/inhaled; lower cytotoxicity in human cells

Q & A

Q. Advanced

  • Controlled Replicates : Perform triplicate experiments at standardized pH (e.g., 2.0, 7.4, 10.0) with buffered solutions .
  • Kinetic Modeling : Use Arrhenius plots to compare activation energies across studies .
  • Advanced Chromatography : Employ UPLC-MS/MS to identify degradation products and quantify reaction pathways .

What spectroscopic techniques are effective for structural elucidation?

Q. Basic

  • X-ray Crystallography : Resolves stereochemistry of the hydrazino moiety and confirms pyridinyl geometry .
  • 2D NMR : COSY and HSQC experiments map proton-proton coupling and 13C^{13}\text{C}-H correlations .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and trifluoromethyl (C-F, ~1150 cm1^{-1}) groups .

What strategies mitigate regioselectivity challenges during synthesis scale-up?

Q. Advanced

  • Catalytic Optimization : Use Pd-catalyzed cross-coupling to enhance yield of the pyridinyl-hydrazine intermediate .
  • Temperature Control : Maintain reactions at –20°C to suppress side-product formation in hydrazine coupling steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

What biological targets are associated with structurally related pyridine derivatives?

Q. Basic

  • Herbicides : Analogous compounds inhibit acetolactate synthase (ALS) in plants .
  • Pharmaceuticals : Pyridinyl-hydrazine derivatives act as kinase inhibitors or protease modulators .

How do computational methods predict metabolic pathways in mammalian systems?

Q. Advanced

  • In Silico Tools : Use Schrödinger’s QikProp to predict CYP450-mediated oxidation sites .
  • MD Simulations : Model binding affinities to hepatic enzymes (e.g., CYP3A4) using AMBER force fields .
  • MetaPath : Annotate potential glucuronidation or sulfation sites based on SMILES data .

What safety protocols are essential during laboratory handling?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., trifluoromethyl chloride) .
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

How do stereochemical variations in the hydrazino moiety affect bioactivity?

Q. Advanced

  • Chiral Chromatography : Separate epimers using Chiralpak AD-H columns (heptane:IPA mobile phase) .
  • Bioassays : Compare IC50_{50} values of enantiomers against target enzymes (e.g., 10-fold differences observed in ALS inhibition) .

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